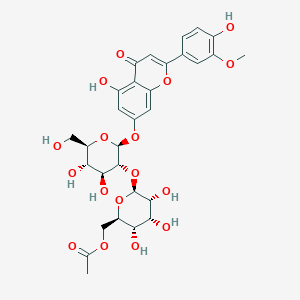
Stachyspinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stachyspinoside is a natural product found in Stachys bombycina and Stachys spinosa with data available.
Applications De Recherche Scientifique
Bioactive Properties
Stachyspinoside exhibits several bioactive properties that make it a compound of interest in medicinal research:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory mediators such as COX-2 and NF-κB. A study on Sideritis congesta demonstrated that fractions containing this compound showed significant inhibition of these pathways, suggesting its potential use in treating inflammatory conditions .
- Antioxidant Effects : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress-related diseases. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role .
- Cytotoxic Activity : this compound has displayed cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanisms underlying this activity are still being investigated but may involve apoptosis induction and cell cycle arrest .
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Traditional Medicine : Many Stachys species have been utilized in traditional medicine for their healing properties. This compound's presence in these plants contributes to their efficacy in treating ailments such as wounds, digestive issues, and respiratory diseases .
- Cosmetics and Skin Care : Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging treatments .
- Dietary Supplements : The growing interest in natural products has led to the incorporation of this compound into dietary supplements targeting inflammation and oxidative stress management .
Extraction and Analysis
The extraction of this compound from plant sources typically involves several methodologies:
- Centrifugal Partition Chromatography : This technique has been successfully employed to isolate this compound from Sideritis congesta. The method allows for efficient separation while preserving the bioactivity of the compound .
- High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used for the quantification and purity assessment of this compound in various extracts. It provides detailed insights into the chemical composition of plant materials containing this glycoside .
Case Studies
Several studies have documented the applications and benefits of this compound:
- Anti-inflammatory Potential : In a study evaluating the anti-inflammatory effects of Sideritis congesta, researchers found that fractions containing this compound exhibited more than 90% inhibition of COX-2 activity at specific concentrations, underscoring its therapeutic promise in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : A comprehensive study on various Stachys extracts demonstrated that those rich in this compound had significant cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .
- Traditional Uses Validation : A review highlighted numerous traditional uses of Stachys species, corroborating their historical significance with modern scientific findings about compounds like this compound. This dual approach enhances the credibility of ethnopharmacological practices .
Propriétés
Formule moléculaire |
C30H34O17 |
|---|---|
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H34O17/c1-11(32)42-10-21-24(37)25(38)27(40)29(46-21)47-28-26(39)23(36)20(9-31)45-30(28)43-13-6-15(34)22-16(35)8-17(44-19(22)7-13)12-3-4-14(33)18(5-12)41-2/h3-8,20-21,23-31,33-34,36-40H,9-10H2,1-2H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-/m1/s1 |
Clé InChI |
XEOMCDDFSGTWFB-BGTXGAQMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Synonymes |
stachyspinoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















